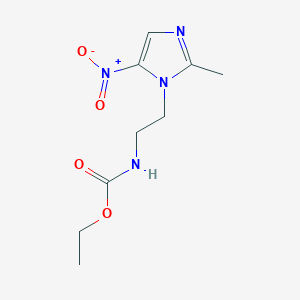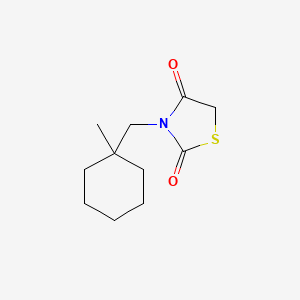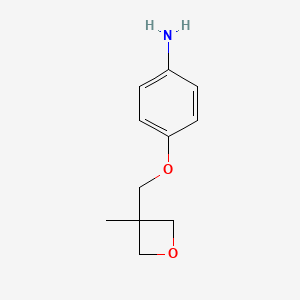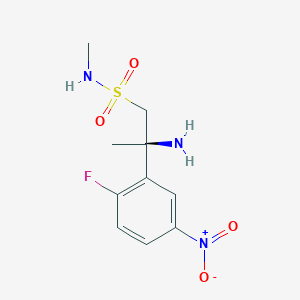![molecular formula C5H7N5S B12942928 [(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
[(E)-1H-imidazol-5-ylmethyleneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C5H7N5S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide typically involves the reaction of imidazole derivatives with hydrazinecarbothioamide under controlled conditions. One common method involves the condensation of 4-formylimidazole with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, sulfoxides, sulfones, and hydrazine derivatives. These products can have diverse applications depending on their specific chemical structures.
Aplicaciones Científicas De Investigación
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The compound’s hydrazinecarbothioamide moiety can form hydrogen bonds and coordinate with metal centers, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound, imidazole, is a simpler structure with broad applications in chemistry and biology.
Thiosemicarbazide: A related compound with similar functional groups, used in various chemical syntheses.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide is unique due to its combination of the imidazole ring and hydrazinecarbothioamide moiety, providing a versatile scaffold for chemical modifications and potential biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H7N5S |
|---|---|
Peso molecular |
169.21 g/mol |
Nombre IUPAC |
[(E)-1H-imidazol-5-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C5H7N5S/c6-5(11)10-9-2-4-1-7-3-8-4/h1-3H,(H,7,8)(H3,6,10,11)/b9-2+ |
Clave InChI |
YJLYYXQJGMPDJZ-XNWCZRBMSA-N |
SMILES isomérico |
C1=C(NC=N1)/C=N/NC(=S)N |
SMILES canónico |
C1=C(NC=N1)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B12942851.png)
![2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B12942855.png)
![Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942861.png)
![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)


![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)





